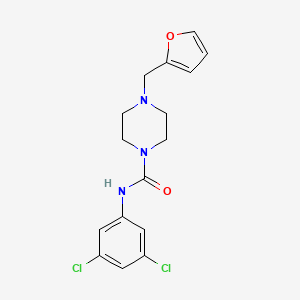![molecular formula C12H13ClFNO B5309819 1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride](/img/structure/B5309819.png)
1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride is a chemical compound that features a furan ring substituted with a 4-fluorophenyl group and an N-methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the N-methylmethanamine moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The 4-fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of biological pathways and interactions.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(4-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
- 1-[5-(4-bromophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
- 1-[5-(4-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
Uniqueness
1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO.ClH/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9;/h2-7,14H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZTXHJVRRPVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5309759.png)
![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenoxyacetamide](/img/structure/B5309781.png)
![N-benzyl-N'-{[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5309783.png)
![4-[(2-methoxy-5-pyrimidinyl)methyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5309784.png)
![3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID](/img/structure/B5309789.png)
![2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5309797.png)

![(6Z)-2-butyl-5-imino-6-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)
![(3aR,6aS)-6-oxo-5-prop-2-enyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5309812.png)
![(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol](/img/structure/B5309820.png)
![2-{1-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5309843.png)
![(3S,4S)-1-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B5309851.png)
![Ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B5309852.png)
